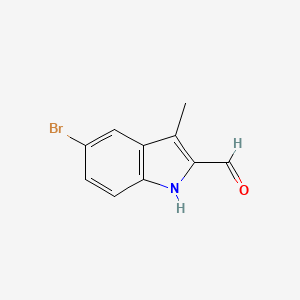

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

準備方法

The synthesis of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methylindole followed by formylation at the 2-position. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity.

化学反応の分析

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include 5-Bromo-3-methyl-1H-indole-2-carboxylic acid, 5-Bromo-3-methyl-1H-indole-2-methanol, and various substituted indoles .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde has been investigated for its antimicrobial properties. A study demonstrated that derivatives synthesized from this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. This highlights its potential as a lead compound in the development of new antibiotics targeting resistant bacterial strains .

Cancer Research

Research has also focused on the compound's potential as an anticancer agent. The structure-activity relationship (SAR) studies indicated that modifications to the indole scaffold could enhance its cytotoxicity against various cancer cell lines. For instance, specific derivatives showed promising results in inhibiting cell proliferation in breast cancer models, suggesting a pathway for developing targeted therapies .

Neuroprotective Effects

Additionally, studies have explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge free radicals contributes to its protective effects .

Materials Science Applications

Corrosion Inhibition

The compound has been evaluated for its efficacy as a corrosion inhibitor in various industrial applications. A study demonstrated that this compound significantly reduced corrosion rates of metals in acidic environments, achieving an inhibition efficiency of up to 81.89% at optimal concentrations. This property makes it valuable for protecting metal surfaces in harsh conditions .

Organic Electronics

In materials science, this indole derivative is being explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow it to act as a charge transport material, enhancing device performance and stability .

Biological Research Applications

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition studies, particularly focusing on its interaction with tyrosine kinases involved in cancer progression. In vitro assays revealed that certain derivatives could effectively inhibit VEGFR-2 tyrosine kinase activity, making them candidates for further development as anticancer drugs .

Biological Scaffolding

this compound serves as a versatile scaffold for synthesizing various biologically active compounds through multi-component reactions. Its ability to form diverse derivatives enables researchers to explore a wide range of biological activities, including antifungal and anti-inflammatory properties .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against MRSA (MIC ≤ 0.25 µg/mL) |

| Cancer Research | Cytotoxicity against breast cancer cell lines | |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |

| Materials Science | Corrosion Inhibition | Up to 81.89% efficiency at optimal concentrations |

| Organic Electronics | Acts as charge transport material | |

| Biological Research | Enzyme Inhibition | Inhibits VEGFR-2 tyrosine kinase activity |

| Biological Scaffolding | Versatile scaffold for synthesizing active compounds |

作用機序

The mechanism of action of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

類似化合物との比較

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be compared with other similar compounds, such as:

- 5-Bromo-1H-indole-2-carboxaldehyde

- 5-Bromo-3-methylindole

- 3-Methyl-1H-indole-2-carboxaldehyde

These compounds share structural similarities but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H8BrNO

Molecular Weight: 244.08 g/mol

IUPAC Name: 5-Bromo-3-methyl-1H-indole-2-carbaldehyde

Canonical SMILES: Cc1c[nH]c2c1c(c(c(n2)C=O)Br)C=C

Synthesis

The synthesis of this compound typically involves the bromination of 3-methylindole followed by formylation using Vilsmeier-Haack reaction conditions. This method allows for the selective introduction of the aldehyde functional group at the 2-position.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed promising inhibitory effects, suggesting its potential as an antibacterial agent .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It has been shown to bind effectively to DNA, which may contribute to its anticancer effects through intercalation or groove binding, disrupting DNA replication and transcription processes . Furthermore, its indole structure is crucial for its interaction with protein targets, enhancing its pharmacological profile.

Study on Anticancer Activity

In a study published in Molecules, researchers explored the anticancer effects of this compound on MCF-7 cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. Additionally, flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a lead compound for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | DNA intercalation, ROS generation |

| 5-Bromoindole | Moderate | Low | Protein kinase inhibition |

| Indole-3-carbaldehyde | High | Moderate | Apoptosis induction |

特性

分子式 |

C10H8BrNO |

|---|---|

分子量 |

238.08 g/mol |

IUPAC名 |

5-bromo-3-methyl-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C10H8BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 |

InChIキー |

QGGSEMBJXJZNAV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。